molecular formula C5H5Br2N3 B12444211 2,6-Dibromopyridine-3,5-diamine

2,6-Dibromopyridine-3,5-diamine

Cat. No.: B12444211
M. Wt: 266.92 g/mol
InChI Key: MHABJIRBNGCXNR-UHFFFAOYSA-N
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Description

2,6-Dibromopyridine-3,5-diamine is an organic compound with the molecular formula C5H5Br2N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and two amino groups at the 3 and 5 positions on the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromopyridine-3,5-diamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 3,5-diaminopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromopyridine-3,5-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium or copper catalysts in the presence of bases like potassium carbonate or triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2,6-Dibromopyridine-3,5-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromopyridine-3,5-diamine depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, modulating their activity. The bromine atoms and amino groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromopyridine-3,4-diamine
  • 2,6-Dichloropyridine-3,5-diamine
  • 3,5-Dibromopyridine-2,6-diamine

Uniqueness

2,6-Dibromopyridine-3,5-diamine is unique due to the specific positioning of the bromine atoms and amino groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and properties compared to other similar compounds. For example, the 2,6-dibromo substitution pattern allows for selective functionalization at these positions, which can be advantageous in synthetic chemistry and material science applications.

Properties

Molecular Formula

C5H5Br2N3

Molecular Weight

266.92 g/mol

IUPAC Name

2,6-dibromopyridine-3,5-diamine

InChI

InChI=1S/C5H5Br2N3/c6-4-2(8)1-3(9)5(7)10-4/h1H,8-9H2

InChI Key

MHABJIRBNGCXNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1N)Br)Br)N

Origin of Product

United States

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